molecular formula C23H21N5O B2809232 N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide CAS No. 1207052-60-5

N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide

Cat. No. B2809232
CAS RN: 1207052-60-5
M. Wt: 383.455
InChI Key: MVLVNGKLDAXTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.455. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Agents

A study highlighted a series of arylsulfonyl substituted 3-benzazepines, showing dopamine and serotonin antagonist activities. These compounds, structurally related to the specified chemical, have potential for treating schizophrenia and other CNS disorders, either alone or in combination with other medications. Their synthesis and physicochemical properties have been described, emphasizing their relevance in developing new therapeutic agents (Howard, 2005).

CCR5 Antagonist for HIV Treatment

Another research focus is on the practical synthesis of compounds acting as CCR5 antagonists, which are crucial for HIV treatment. The process development for synthesizing such compounds demonstrates their application in enhancing oral activity, providing a new method for their large-scale preparation without the need for chromatographic purification (Ikemoto et al., 2005).

Herbicide Selectivity and Effectiveness

Research has also explored the modification of herbicides through selective fluorine substitution, which significantly impacts their herbicidal properties. The synthesis of fluorine-substituted compounds, like the one , shows improved broad-leaf activity and selectivity on various crops, offering insights into designing more effective agrochemicals (Hamprecht et al., 2004).

Antimicrobial and Anti-inflammatory Properties

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been investigated for biological and pharmacological screening. These compounds, containing functional groups similar to the specified chemical, have been evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, suggesting their potential in developing new therapeutic agents (Patel et al., 2009).

properties

IUPAC Name

1-(4-methylphenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-17-9-11-20(12-10-17)28-22(19-8-5-14-24-16-19)21(26-27-28)23(29)25-15-13-18-6-3-2-4-7-18/h2-12,14,16H,13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVNGKLDAXTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide

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